molecular formula C22H20N4O4 B1462388 7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol CAS No. 1424357-72-1

7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol

Katalognummer: B1462388
CAS-Nummer: 1424357-72-1
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: JTYPWCVMZDPROU-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol is a synthetic compound with notable biological activity. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H20N4O4C_{22}H_{20}N_{4}O_{4} and features a complex heterocyclic structure that contributes to its biological properties. The presence of the nitrophenyl group is particularly significant for its anticancer activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound exhibited an IC50 value ranging from 2.43 to 14.65 µM in these cell lines, indicating significant growth inhibition .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

The mechanism of action appears to involve the induction of apoptosis in cancer cells. Studies indicated that treatment with the compound led to morphological changes consistent with apoptosis and increased caspase-3 activity at concentrations as low as 1 µM .

The compound's mechanism may involve microtubule destabilization, a common pathway for many anticancer agents. In cell-free assays, it inhibited microtubule assembly by approximately 40% at a concentration of 20 µM . Additionally, cell cycle analysis showed that it caused G2/M phase arrest in treated cells .

Case Studies

In a specific case study focusing on breast cancer models, the compound was shown to enhance apoptosis and inhibit cell proliferation effectively. The study utilized both in vitro and in vivo methodologies to assess its efficacy and safety profile.

In Vivo Studies

In vivo experiments demonstrated that the compound could significantly reduce tumor size in xenograft models without notable toxicity to normal tissues. This suggests a favorable therapeutic index.

Toxicological Profile

Despite its promising anticancer activity, the compound also presents some toxicity concerns. It is classified as harmful if swallowed and can cause skin irritation . Further toxicological assessments are necessary to evaluate its safety for clinical use.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Recent studies have indicated that derivatives of pyrido[3,4-d]pyrimidines exhibit significant anticancer properties. The presence of the nitrophenyl group in 7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol enhances its interaction with biological targets involved in cancer cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. The hydroxyl and nitro groups may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

  • Case Study : Research published in Pharmaceutical Biology reported that pyrido[3,4-d]pyrimidine derivatives showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating that modifications to the structure could enhance efficacy .

Anti-inflammatory Effects

There is emerging evidence that compounds similar to this compound possess anti-inflammatory properties. The presence of hydroxyl groups is often associated with such effects.

  • Case Study : A study highlighted in Bioorganic & Medicinal Chemistry Letters found that certain pyrido derivatives effectively reduced inflammation markers in vitro and in vivo models .

Synthetic Applications

The compound can serve as a precursor for synthesizing more complex molecules in organic chemistry. Its distinct functional groups allow for various reactions such as nucleophilic substitutions and cycloadditions.

Eigenschaften

CAS-Nummer

1424357-72-1

Molekularformel

C22H20N4O4

Molekulargewicht

404.4 g/mol

IUPAC-Name

7-benzyl-2-[(E)-2-(4-hydroxy-3-nitrophenyl)ethenyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H20N4O4/c27-20-8-6-15(12-19(20)26(29)30)7-9-21-23-18-14-25(11-10-17(18)22(28)24-21)13-16-4-2-1-3-5-16/h1-9,12,27H,10-11,13-14H2,(H,23,24,28)/b9-7+

InChI-Schlüssel

JTYPWCVMZDPROU-VQHVLOKHSA-N

SMILES

C1CN(CC2=C1C(=O)NC(=N2)C=CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC4=CC=CC=C4

Isomerische SMILES

C1CN(CC2=C1C(=O)NC(=N2)/C=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])CC4=CC=CC=C4

Kanonische SMILES

C1CN(CC2=C1C(=O)NC(=N2)C=CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.